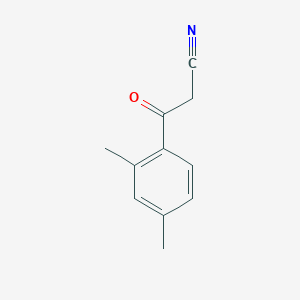

2,4-Dimethylbenzoylacetonitrile

Übersicht

Beschreibung

2,4-Dimethylbenzoylacetonitrile is an organic compound with the molecular formula C11H11NO. It is a yellow crystalline solid commonly used in organic synthesis and pharmaceutical research. This compound is known for its versatility and exhibits a range of biological activities, making it a valuable tool in drug discovery and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,4-Dimethylbenzoylacetonitrile can be synthesized through various methods. One common synthetic route involves the reaction of 4-iodo-m-xylene with (trimethylsilyl)acetonitrile and carbon monoxide . The reaction conditions typically include the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dimethylbenzoylacetonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert this compound to amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups, such as amines or halides, using reagents like sodium azide or halogenating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Synthesis Methodology

- Alkylation Reactions : Alkylation processes are crucial for introducing alkyl groups into the acetonitrile framework, enhancing its chemical properties for further applications .

- Phase-Transfer Catalysis : This method has been shown to significantly improve reaction yields, making it more suitable for large-scale industrial production .

Pharmaceutical Applications

The pharmaceutical industry has recognized the potential of 2,4-Dimethylbenzoylacetonitrile in developing therapeutic agents. Its derivatives are being explored for their biological activities, particularly in anticancer research.

Case Studies in Anticancer Research

- A study highlighted the synthesis of various derivatives from this compound that exhibited cytotoxic effects against different cancer cell lines. For instance, compounds derived from this structure demonstrated promising activity against HepG2 (liver cancer) and MCF7 (breast cancer) cell lines, with IC50 values indicating significant potency .

- Another case study focused on the modulation of signaling pathways in cancer cells, where derivatives of this compound were shown to regulate AMPK phosphorylation, leading to cell cycle arrest in a p53-dependent manner .

Organic Synthesis Applications

In organic chemistry, this compound serves as an important intermediate in various synthetic pathways. Its utility as a building block for more complex molecules is well-documented.

Synthetic Applications

- Solvent in Organic Reactions : Acetonitrile is widely used as a solvent due to its ability to dissolve a variety of organic compounds while participating minimally in reactions .

- Intermediate in Synthesis : The compound is often employed as an intermediate in synthesizing pharmaceuticals and agrochemicals, leveraging its reactive nitrile group for further functionalization .

Toxicological Considerations

While this compound has beneficial applications, it is essential to consider its toxicological profile. Research indicates potential hazards associated with exposure to acetonitrile derivatives, emphasizing the need for safety measures during handling and application .

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Pharmaceutical Development | Significant cytotoxicity against HepG2 and MCF7 cell lines; potential for anticancer therapies. |

| Organic Synthesis | Useful as an intermediate; enhances reaction yields when used with phase-transfer catalysts. |

| Toxicological Profile | Potential hazards associated with exposure; requires careful handling practices. |

Wirkmechanismus

The mechanism of action of 2,4-Dimethylbenzoylacetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzoylacetonitrile: Similar in structure but lacks the methyl groups at positions 2 and 4.

4-Methoxybenzoylacetonitrile: Contains a methoxy group instead of methyl groups.

4-Chlorobenzoylacetonitrile: Contains a chlorine atom instead of methyl groups.

Uniqueness

2,4-Dimethylbenzoylacetonitrile is unique due to the presence of two methyl groups at positions 2 and 4 on the benzene ring. These methyl groups can influence the compound’s reactivity and biological activity, making it distinct from other benzoylacetonitrile derivatives. The specific substitution pattern can affect the compound’s solubility, stability, and interaction with biological targets, providing unique advantages in various applications.

Biologische Aktivität

2,4-Dimethylbenzoylacetonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and therapeutic implications of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique chemical structure, which includes a benzoyl group and a cyano group attached to an acetic acid derivative. The synthesis of this compound typically involves multi-step reactions that include the use of various reagents and catalysts. For instance, the Mitsunobu reaction has been employed effectively in synthesizing related compounds, showcasing the versatility of this synthetic pathway in organic chemistry .

The biological activity of this compound can be attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of cholinesterases, enzymes that play a crucial role in neurotransmission by hydrolyzing acetylcholine. By inhibiting these enzymes, this compound could enhance cholinergic signaling, which is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For example, a study reported an IC50 value for AChE inhibition at approximately 0.036 μM, indicating potent activity . Furthermore, molecular docking studies suggest that this compound can effectively bind to both catalytic and peripheral active sites of AChE, underscoring its potential as a therapeutic agent for cognitive disorders.

Alzheimer's Disease Research

A notable case study involved the evaluation of this compound alongside other cholinesterase inhibitors in animal models of Alzheimer's disease. The results indicated that treatment with this compound led to improved cognitive function and memory retention compared to control groups. The study highlighted the compound's ability to cross the blood-brain barrier (BBB), which is essential for any neuropharmacological agent intended for treating central nervous system disorders .

Comparative Analysis

To better understand the efficacy of this compound in comparison to other known cholinesterase inhibitors, the following table summarizes key findings:

| Compound | AChE IC50 (μM) | BuChE IC50 (μM) | % Inhibition at 10 μM |

|---|---|---|---|

| This compound | 0.036 | Not specified | Significant |

| Donepezil | 0.010 | 1.830 | 11.48 |

| Tacrine | 0.024 | 0.002 | Not active |

This table illustrates that while this compound may not be as potent as some established drugs like Donepezil or Tacrine in terms of AChE inhibition, its unique profile warrants further investigation.

Safety and Toxicity

Safety assessments have shown that while this compound exhibits promising biological activity, its toxicity profile must be thoroughly evaluated. Preliminary studies suggest low toxicity levels; however, comprehensive toxicological studies are necessary to establish safe dosage ranges for potential therapeutic use .

Eigenschaften

IUPAC Name |

3-(2,4-dimethylphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-3-4-10(9(2)7-8)11(13)5-6-12/h3-4,7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAOTYAKWHCILDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20301627 | |

| Record name | 2,4-DIMETHYLBENZOYLACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53882-91-0 | |

| Record name | 53882-91-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-DIMETHYLBENZOYLACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,4-dimethylphenyl)-3-oxopropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.